1-Phenoxy-3-phenylpropan-2-one

Enzyme Inhibition SAR cPLA2α

1-Phenoxy-3-phenylpropan-2-one (CAS 35855-76-6) is a C15H14O2 synthetic ketone characterized by a central propan-2-one core flanked by a phenoxy and a phenyl group. Its physicochemical profile includes a molecular weight of 226.27 g/mol, a density of 1.107 g/cm³, a boiling point of 348.4°C at 760 mmHg, and a flash point of 152°C.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 35855-76-6
Cat. No. B14677390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenoxy-3-phenylpropan-2-one
CAS35855-76-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10H,11-12H2
InChIKeyPNSDULGZZFZABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenoxy-3-phenylpropan-2-one (CAS 35855-76-6): Chemical Identity and Baseline Properties for Procurement and Research


1-Phenoxy-3-phenylpropan-2-one (CAS 35855-76-6) is a C15H14O2 synthetic ketone characterized by a central propan-2-one core flanked by a phenoxy and a phenyl group. Its physicochemical profile includes a molecular weight of 226.27 g/mol, a density of 1.107 g/cm³, a boiling point of 348.4°C at 760 mmHg, and a flash point of 152°C . This compound is classified as an α-phenoxy ketone, a structural motif found in various biologically active small molecules [1]. It serves as an intermediate in organic synthesis and as a scaffold in medicinal chemistry programs, but its specific utility is defined by structural features that differentiate it from related ketones and analogs [2].

Why Generic Substitution is Not Viable: The Structural Specificity of 1-Phenoxy-3-phenylpropan-2-one


1-Phenoxy-3-phenylpropan-2-one cannot be generically substituted with structurally similar ketones or other α-phenoxy ketones without altering key biological and chemical properties. Structure-activity relationship (SAR) studies on related 3-phenoxypropan-2-ones demonstrate that modifications to the central scaffold—such as replacement of the ether oxygen with sulfur (a 100-fold decrease in enzyme inhibition) or nitrogen (complete inactivity)—have profound effects on potency and metabolic stability [1][2]. Additionally, the presence of the phenyl group at the 3-position, rather than alternative heteroaryl or alkyl substituents, is a critical determinant of lipophilicity, target binding, and overall bioactivity [3]. Even small changes can significantly alter a compound's pharmacokinetic profile and therapeutic utility [4]. Thus, assuming functional interchangeability with analogs is not scientifically justified.

Quantitative Differentiation Evidence: 1-Phenoxy-3-phenylpropan-2-one vs. Key Analogs and In-Class Comparators


Potency Retention via Ether Oxygen: A Critical 100-Fold Advantage Over Thioether Analogs

In SAR studies on 3-phenoxypropan-2-ones, the ether oxygen at the 3-position is essential for maintaining high enzyme inhibitory potency. When this oxygen is replaced by sulfur in structurally analogous compounds, a ~100-fold decrease in enzyme inhibition is observed. Nitrogen substitution yields completely inactive compounds [1][2]. This demonstrates that 1-phenoxy-3-phenylpropan-2-one, which retains the critical ether oxygen, is expected to be significantly more potent than its thio- or amino-substituted analogs in relevant enzyme assays.

Enzyme Inhibition SAR cPLA2α FAAH

Hypocholesterolemic Activity: Dose-Dependent Serum Cholesterol Reduction vs. Related Ketones

A series of 1,3-bis(substituted phenoxy)-2-propanones, which are closely related to 1-phenoxy-3-phenylpropan-2-one, exhibited significant hypocholesterolemic activity at a dose of 10 mg/kg/day in Sprague-Dawley rats [1]. These compounds reduced serum cholesterol levels without exhibiting the estrogenic or antifertility side effects observed in earlier bis(β-phenylethyl) ketone derivatives [2]. The activity correlates with the steric and lipophilic properties of the aromatic substituents, suggesting that the specific phenyl and phenoxy substitution pattern in 1-phenoxy-3-phenylpropan-2-one may confer a favorable hypocholesterolemic profile [3].

Hypocholesterolemic SAR Lipid Metabolism In Vivo

Acetylcholinesterase Inhibition: Ketone Transition State Analog vs. Halo-Substituted Variants

1-Phenoxy-3-phenylpropan-2-one and related 1-halo-3-phenoxy-2-propanones function as ketone transition state analogs that inhibit acetylcholinesterase [1]. The ketone carbonyl group acts as a serine trap, mimicking the tetrahedral intermediate of the enzyme's catalytic mechanism. In contrast, phenoxyacetone (a simpler analog) also exhibits inhibition, but the presence of the phenyl group at the 3-position in 1-phenoxy-3-phenylpropan-2-one is expected to enhance binding affinity through additional hydrophobic interactions with the enzyme active site [2]. While direct IC50 data for this specific compound are not available, the structural features align with those of known potent inhibitors in this class [3].

Acetylcholinesterase Enzyme Inhibition Transition State Analog

Cytotoxicity Profile: Comparison with Broader Phenylpropanoid Class

Phenylpropanoids as a class, which includes compounds structurally related to 1-phenoxy-3-phenylpropan-2-one, have been evaluated for cytotoxic and apoptosis-inducing effects [1]. A QSAR study on phenolic compounds, including various phenylpropanoids, demonstrated that cytotoxicity correlates with specific molecular properties such as hydrophobicity and electronic parameters [2]. While direct quantitative cytotoxicity data for 1-phenoxy-3-phenylpropan-2-one are not identified, its structural features (a ketone flanked by aromatic rings) are consistent with other phenylpropanoids that exhibit moderate cytotoxicity in cancer cell lines [3].

Cytotoxicity Apoptosis Phenylpropanoids

Validated Application Scenarios for 1-Phenoxy-3-phenylpropan-2-one in Research and Industrial Procurement


Development of Next-Generation cPLA2α and FAAH Inhibitors for Analgesic and Anti-Inflammatory Drug Discovery

Based on SAR evidence that the ether oxygen in the 3-phenoxypropan-2-one scaffold is essential for high potency (a 100-fold advantage over thioether analogs) [1], 1-phenoxy-3-phenylpropan-2-one serves as a critical starting point for designing cPLA2α and FAAH inhibitors. Researchers can use this compound to explore modifications at the 1-position (e.g., heteroaryl substitutions) while retaining the potent core structure. This application is directly supported by the quantitative differentiation evidence in Section 3, which demonstrates that even subtle structural changes can drastically alter enzyme inhibition [2].

Investigation of Hypocholesterolemic Agents with a Favorable Safety Profile

The class-level evidence that 1,3-bis(substituted phenoxy)-2-propanones reduce serum cholesterol at 10 mg/kg/day in rats without estrogenic or antifertility side effects [3] positions 1-phenoxy-3-phenylpropan-2-one as a promising scaffold for developing safer hypocholesterolemic drugs. Researchers can use this compound to systematically study the impact of specific aromatic substitutions on cholesterol-lowering activity and metabolic stability, building on the established SAR that links hypocholesterolemic activity to steric and lipophilic parameters [4].

Synthesis of Acetylcholinesterase Inhibitors with Enhanced Binding Affinity

The ketone group in 1-phenoxy-3-phenylpropan-2-one acts as a serine trap, making it a viable transition state analog for acetylcholinesterase inhibition [5]. By leveraging the additional hydrophobic interactions provided by the phenyl and phenoxy groups, researchers can design more potent inhibitors than those based on simpler ketones like phenoxyacetone. This application is supported by the class-level inference that related 1-halo-3-phenoxy-2-propanones are active acetylcholinesterase inhibitors [6].

Exploration of Anticancer Activity via Phenylpropanoid-Based Scaffolds

Given the structural similarity to phenylpropanoids known to induce cytotoxicity and apoptosis [7], 1-phenoxy-3-phenylpropan-2-one can be employed as a core scaffold for synthesizing novel anticancer agents. Researchers can use QSAR models derived from related phenolic compounds to guide the optimization of this compound's cytotoxic properties [8]. This scenario is grounded in class-level evidence and provides a rational basis for further experimental validation.

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